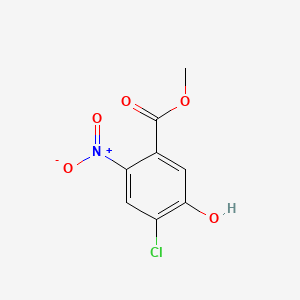

Methyl 4-chloro-5-hydroxy-2-nitrobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-5-hydroxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO5/c1-15-8(12)4-2-7(11)5(9)3-6(4)10(13)14/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEUEIXVJRNYIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 4 Chloro 5 Hydroxy 2 Nitrobenzoate

Chemo- and Regioselective Synthesis Strategies for the Benzoate (B1203000) Core

The assembly of the Methyl 4-chloro-5-hydroxy-2-nitrobenzoate framework hinges on the careful orchestration of electrophilic and nucleophilic substitution reactions, esterification, and the potential use of protecting groups to ensure that substituents are installed at the correct positions. The electronic properties of the substituents already on the ring dictate the position of subsequent additions, making the order of reactions critical for success.

The conversion of the carboxylic acid precursor, 4-chloro-5-hydroxy-2-nitrobenzoic acid, to its corresponding methyl ester is a fundamental step in the synthesis. The most common and direct method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.combyjus.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol—in this case, methanol (B129727)—in the presence of a strong acid catalyst. masterorganicchemistry.comchemguide.co.uk

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid), which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com A subsequent proton transfer and elimination of a water molecule yields the final ester. masterorganicchemistry.combyjus.com Given that the reaction is reversible, using the alcohol as the solvent helps to drive the equilibrium towards the product side. masterorganicchemistry.com

| Reaction | Catalyst | Solvent | Conditions | Key Features |

| Fischer-Speier Esterification | Concentrated H₂SO₄, TsOH, HCl gas | Excess Alcohol (Methanol) | Heat/Reflux | Reversible reaction; excess alcohol shifts equilibrium. masterorganicchemistry.comchemguide.co.uk |

| Acid Anhydride (B1165640) Method | None (or acid/base catalyst) | Inert Solvent | Varies | Forms ester and a carboxylic acid byproduct. byjus.com |

| Acid Chloride Method | Often Pyridine (as catalyst and base) | Inert Solvent | Often mild/room temp. | Highly reactive, often not suitable for sensitive substrates. byjus.com |

Table 1: Comparison of Common Esterification Approaches for Aromatic Carboxylic Acids. This interactive table summarizes various methods for esterification, highlighting the conditions and key features of each.

Achieving the specific 1,2,4,5-substitution pattern of the target molecule is a central challenge, governed by the principles of electrophilic aromatic substitution. The directing effects of the substituents on the benzene (B151609) ring determine the regiochemical outcome of halogenation and nitration reactions.

A plausible synthetic route could begin with a precursor like 4-chloro-3-nitrotoluene. In this starting material, the methyl group is an ortho-, para-director, while the nitro group is a meta-director. Subsequent oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) would yield 4-chloro-3-nitrobenzoic acid. quora.com The final nitration step to introduce the second nitro group at the C2 position would then be directed by the existing substituents. The carboxyl group is a meta-director, and the chloro group is an ortho-, para-director. Their combined influence would direct the incoming electrophile (the nitronium ion, NO₂⁺) to the desired position. quora.com

The nitration itself is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion, which is then attacked by the aromatic ring. masterorganicchemistry.comnih.govfrontiersin.org

| Substituent | Type | Directing Effect |

| -OH, -OR (alkoxy) | Activating | Ortho, Para |

| -CH₃ (alkyl) | Activating | Ortho, Para |

| -Cl, -Br (halogens) | Deactivating | Ortho, Para |

| -COOH, -COOR | Deactivating | Meta |

| -NO₂ | Deactivating | Meta |

Table 2: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution. This table outlines how different functional groups on a benzene ring direct incoming electrophiles.

The introduction of the hydroxyl group can be accomplished at various stages of the synthesis. One effective method is through nucleophilic aromatic substitution (SNA_r_). This reaction is viable on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as a nitro group. openstax.orglibretexts.org For instance, a precursor like 4,5-dichloro-2-nitrobenzoic acid could undergo selective substitution of one chlorine atom by a hydroxide (B78521) ion (from NaOH or KOH). The reaction is facilitated because the nitro group is positioned ortho to one chlorine and meta to the other, strongly activating the ortho position for nucleophilic attack. openstax.orglibretexts.org

When a hydroxyl group is present early in the synthetic sequence, it often requires protection to prevent it from undergoing unwanted reactions during subsequent steps like nitration or esterification. The benzyl (B1604629) (Bn) group is a robust and commonly used protecting group for hydroxyls. organic-chemistry.orgwikipedia.org It can be introduced by reacting the phenol (B47542) with a benzyl halide (e.g., benzyl bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). organic-chemistry.orgchem-station.com The resulting benzyl ether is stable under both acidic and basic conditions. chem-station.com Deprotection is typically achieved at a later stage via catalytic hydrogenation (e.g., H₂ over a palladium catalyst), which cleaves the benzyl ether to regenerate the hydroxyl group and produces toluene (B28343) as a benign byproduct. organic-chemistry.org

| Protecting Group | Protection Reagents | Deprotection Conditions | Stability |

| Benzyl (Bn) | BnBr, NaH, DMF | H₂, Pd/C | Stable to most acids/bases, oxidation. chem-station.com |

| Methoxymethyl (MOM) | MOMCl, DIPEA | Acidic hydrolysis (e.g., HCl) | Stable to base, nucleophiles, some reducing agents. |

| t-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | Fluoride ion (TBAF), Acetic Acid | Stable to base, cleaved by acid and fluoride. |

Table 3: Common Protecting Groups for Phenolic Hydroxyls. This table summarizes the reagents for protection/deprotection and stability features of common protecting groups for phenols.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more environmentally benign, safer, and efficient manufacturing processes. Key areas of focus include the use of alternative solvents, the development of catalytic methods to replace stoichiometric reagents, and designing for energy efficiency.

Traditional nitration reactions using mixed acids are highly corrosive and generate significant acidic waste streams. nih.govfrontiersin.org Green chemistry seeks to replace these hazardous solvents. Promising research has demonstrated the feasibility of solvent-free nitrations. For example, reacting an aromatic compound with acetyl nitrate, generated in situ from nitric acid and acetic anhydride without any additional solvent, can produce nitroaromatics in high yield. tandfonline.com This approach dramatically reduces waste and simplifies product work-up. leadingedgeonly.com

Another sustainable alternative is the use of water as a reaction medium. Recent studies have shown that the nitration of various aromatic compounds can be effectively carried out using only dilute aqueous nitric acid. nih.govfrontiersin.orgnih.gov These reactions can be enhanced by non-traditional activation methods like microwave or ultrasonic irradiation, which can improve yields and regioselectivity while maintaining short reaction times. nih.govnih.gov These methods avoid the need for a strong co-acid like sulfuric acid, thus preventing the formation of large amounts of toxic waste. nih.govfrontiersin.org

| Parameter | Conventional Method (Mixed Acid) | Green Alternative (Solvent-Free/Aqueous) |

| Reagents | Conc. H₂SO₄, Conc. HNO₃ | In situ Acetyl Nitrate or Aqueous HNO₃ |

| Solvent | Often the acid mixture itself or an inert organic solvent | None or Water |

| Byproducts | Large volumes of acidic wastewater | Water, Acetic Acid (recyclable) |

| Safety | Highly corrosive, exothermic, hazardous | Milder conditions, reduced corrosivity. nih.govfrontiersin.org |

| Efficiency | Can lead to over-nitration and poor selectivity | High selectivity for mono-nitration often observed. frontiersin.org |

Table 4: Comparison of Conventional and Greener Nitration Methods. This interactive table contrasts the traditional mixed-acid nitration with more sustainable solvent-free and aqueous approaches.

A core principle of green chemistry is the use of catalytic reagents in place of stoichiometric ones to minimize waste. nih.govnicl.it This is highly relevant for both the esterification and nitration steps.

For esterification, traditional strong acid catalysts like H₂SO₄ are effective but difficult to recover and recycle. Heterogeneous solid acid catalysts offer a superior alternative. Materials such as graphene oxide, porous phenolsulfonic acid-formaldehyde resins, and various clay catalysts have been shown to efficiently catalyze esterification. researchgate.netorganic-chemistry.org These catalysts can be easily separated from the reaction mixture by filtration and reused multiple times, reducing waste and cost. nih.govresearchgate.net Simple, recyclable catalysts like zinc oxide have also proven effective for the solvent-free esterification of fatty acids. nih.govnicl.it

For nitration, heterogeneous catalysts can replace the corrosive mixed-acid system. Solid acid catalysts, including various types of zeolites and clays, have been investigated for their ability to promote nitration with improved selectivity and easier handling. nih.gov

Biocatalysis represents a frontier in green synthesis, using enzymes to perform chemical transformations with high specificity under mild, aqueous conditions. nih.govnih.gov For the esterification step, lipases are highly effective biocatalysts that can produce esters with excellent selectivity, avoiding the need for protecting groups and harsh reaction conditions. nih.govresearchgate.net The use of enzymes aligns perfectly with green chemistry goals by operating at ambient temperatures and pressures, using a biodegradable catalyst, and generating minimal waste. nih.govsemanticscholar.org

| Reaction | Conventional Reagent | Sustainable Catalytic Alternative | Advantages of Catalytic Approach |

| Esterification | H₂SO₄ (stoichiometric or large excess) | Solid acids (Zeolites, Graphene Oxide), Recyclable metal salts (ZnO), Lipases (Biocatalyst). nih.govresearchgate.netorganic-chemistry.org | Recyclable, reduced corrosion, milder conditions, high selectivity (especially biocatalysis). nih.govnih.gov |

| Nitration | Mixed Acid (H₂SO₄/HNO₃) | Heterogeneous solid acids (Clays, Zeolites). nih.gov | Reduced acidic waste, improved safety, potential for enhanced regioselectivity. |

Table 5: Catalytic Alternatives for the Synthesis of Functionalized Benzoates. This table highlights sustainable catalytic systems that can replace traditional stoichiometric reagents in key synthetic steps.

Flow Chemistry and Continuous Processing for Scalable Synthesis

The synthesis of nitroaromatic compounds, a key step in the potential production of this compound, is often characterized by fast reaction rates and significant exothermicity. beilstein-journals.org Traditional batch reactors present challenges in managing these factors, leading to potential safety hazards, such as runaway reactions, and the formation of undesirable by-products. ewadirect.comrsc.org Continuous flow chemistry offers a robust and safer alternative, providing numerous advantages for the synthesis of nitroaromatics and other hazardous reactions. mt.comcontractpharma.comamt.uk

In a flow chemistry setup, reactants are pumped through a network of tubing or microreactors where they mix and react. ewadirect.com This approach offers superior control over critical process parameters compared to batch methods. The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, mitigating the risks associated with the strong exotherms generated during nitration. ewadirect.comamt.ukresearchgate.net This precise temperature control not only enhances safety but also improves reaction selectivity, minimizing the formation of impurities and increasing the yield of the desired product. vapourtec.com

For a multi-substituted compound like this compound, a multi-step synthesis can be designed as a continuous, integrated flow process. Each step, such as the nitration of a suitable benzoic acid precursor, can be optimized independently by adjusting flow rates, residence time, temperature, and reactant stoichiometry. vapourtec.comsoton.ac.uk For instance, the nitration of benzaldehyde (B42025) has been successfully and safely performed in a continuous microreactor system, reducing reaction times significantly by taking advantage of the enhanced heat transfer. researchgate.net Similarly, the nitration of various aromatic compounds like chlorobenzene (B131634) and toluene has been shown to be efficient and scalable using continuous-flow microreaction processes. rsc.orgresearchgate.net This modularity allows for rapid process optimization and straightforward scaling from laboratory-scale discovery to industrial-scale production. mt.com

The adoption of flow chemistry for nitration processes can lead to higher quality products and is considered a more sustainable and efficient direction for industrial nitration. beilstein-journals.orgvapourtec.com The integration of Process Analytical Technology (PAT) into flow systems allows for real-time monitoring and control, ensuring consistent product quality and process stability. contractpharma.com

Table 1: Comparison of Batch Processing vs. Flow Chemistry for Nitration Reactions

| Feature | Batch Processing | Flow Chemistry / Continuous Processing |

|---|---|---|

| Safety | Higher risk due to large reactant volumes and potential for thermal runaway. ewadirect.comcontractpharma.com | Inherently safer due to small reactor volumes, minimizing risk of explosion and exposure to hazardous materials. mt.comcontractpharma.com |

| Heat Transfer | Limited and inefficient, can lead to localized "hot spots" and side reactions. ewadirect.com | Excellent heat dissipation due to high surface-area-to-volume ratio, allowing for precise temperature control. amt.ukresearchgate.net |

| Process Control | Difficult to precisely control mixing, temperature, and reaction time. vapourtec.com | Precise and independent control over parameters like temperature, pressure, flow rate, and residence time. vapourtec.comsoton.ac.uk |

| Selectivity & Yield | Often lower selectivity, leading to more by-products and complex purification. rsc.orgvapourtec.com | Higher selectivity and yields due to superior control over reaction conditions. ewadirect.comvapourtec.com |

| Scalability | Scaling up can be complex, costly, and introduce new safety risks. ewadirect.com | More straightforward "scaling-out" by running multiple reactors in parallel or by longer run times. rsc.orgmt.com |

| Reproducibility | Can suffer from batch-to-batch variability. | High reproducibility and consistency. vapourtec.com |

Stereochemical Control and Asymmetric Synthesis Considerations (if applicable to chiral derivatives)

The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image and is not optically active. Its structure lacks any stereogenic centers. Consequently, considerations of stereochemical control or asymmetric synthesis are not directly applicable to the synthesis of the compound itself.

However, the functional groups present on the aromatic ring provide handles for the synthesis of more complex, chiral derivatives. The field of asymmetric organocatalysis, in particular, offers powerful strategies for constructing chiral molecules from achiral precursors. While no specific chiral derivatives of this compound are prominently documented, the principles of asymmetric synthesis can be applied to its structure to foresee potential transformations.

For instance, nitroaromatic compounds are valuable precursors in asymmetric domino reactions for building chiral heterocyclic scaffolds like chromans. nih.govresearchgate.net A hypothetical pathway could involve a reaction where the hydroxyl group of this compound acts as an internal nucleophile in a catalytic asymmetric cascade reaction. The use of chiral catalysts, such as squaramide-based organocatalysts, has proven effective in controlling the stereochemical outcome of such transformations, yielding products with high enantioselectivity. nih.govmdpi.com

Furthermore, the nitro group itself can direct stereoselective transformations. Asymmetric conjugate additions to nitroalkenes are a well-established method for creating stereocenters. mdpi.com It is conceivable that derivatives of this compound could be elaborated into substrates for such reactions. Additionally, methods for the asymmetric synthesis of chiral nitrogen-heterocycles, such as pyrrolidines, sometimes proceed via intramolecular haloamination reactions, which could potentially be adapted to derivatives of this compound. mdpi.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Chlorobenzene |

| Toluene |

Mechanistic Organic Chemistry of Methyl 4 Chloro 5 Hydroxy 2 Nitrobenzoate

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The benzene (B151609) ring of Methyl 4-chloro-5-hydroxy-2-nitrobenzoate is the primary site for substitution reactions. The nature of these substitutions, whether electrophilic or nucleophilic, is profoundly influenced by the existing substituents.

Role of Substituents in Directing Aromatic Transformations

The directing effects of the substituents on the aromatic ring are a cornerstone of its reactivity. Substituents can be classified as activating or deactivating, and as ortho-, para-, or meta-directing. vedantu.comlumenlearning.comlibretexts.org

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and is ortho, para-directing. vedantu.com This is due to its strong +R (resonance) effect, which donates electron density to the ring, and a weaker -I (inductive) effect.

Chloro Group (-Cl): The chloro group is a deactivating group but is paradoxically ortho, para-directing. libretexts.org Its -I effect withdraws electron density, deactivating the ring, while its +R effect directs incoming electrophiles to the ortho and para positions.

Nitro Group (-NO₂): The nitro group is a strong deactivating group and a meta-director. ijrti.org It exhibits both strong -R and -I effects, significantly withdrawing electron density from the aromatic ring.

Methyl Carboxylate Group (-COOCH₃): This group is also deactivating and meta-directing due to its -I and -R effects.

| Substituent | Position | Electronic Effect | Directing Influence |

| -OH | 5 | +R > -I (Activating) | Ortho, Para |

| -Cl | 4 | -I > +R (Deactivating) | Ortho, Para |

| -NO₂ | 2 | -R, -I (Strongly Deactivating) | Meta |

| -COOCH₃ | 1 | -R, -I (Deactivating) | Meta |

In electrophilic aromatic substitution , the powerful ortho, para-directing influence of the hydroxyl group at C5 would direct incoming electrophiles to C6 and C4. However, C4 is already substituted. The chloro group at C4 directs to C3 and C5 (already substituted). The nitro group at C2 and the ester at C1 are meta-directing, which would favor substitution at C3 and C5. Considering these competing influences, the most likely position for electrophilic attack would be C6, which is ortho to the strongly activating hydroxyl group and not sterically hindered.

In nucleophilic aromatic substitution (NAS) , the presence of strongly electron-withdrawing groups, particularly the nitro group, makes the ring susceptible to attack by nucleophiles. masterorganicchemistry.comwikipedia.orgyoutube.comlibretexts.org The nitro group and the chloro group are key players in this reactivity. The nitro group, being strongly electron-withdrawing, can stabilize the negative charge of the Meisenheimer complex intermediate, which is formed during the NAS reaction. libretexts.org The most probable site for nucleophilic attack is the carbon bearing the chloro group (C4), as the negative charge in the intermediate can be delocalized onto the ortho- and para-positioned nitro group.

Kinetic and Thermodynamic Aspects of Substitution Reactions

The products of chemical reactions can be governed by either kinetic or thermodynamic control. ic.ac.ukstackexchange.commasterorganicchemistry.com

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that is formed the fastest, i.e., the one with the lowest activation energy. masterorganicchemistry.com

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for equilibrium to be established. The major product is the most stable one, regardless of the rate of its formation. masterorganicchemistry.com

In the context of electrophilic aromatic substitution on substituted benzenes, such as the sulfonation of naphthalene, the initial product distribution can be kinetically controlled, while prolonged reaction times or higher temperatures can lead to the thermodynamically more stable isomer. acs.org For this compound, electrophilic substitution at C6, directed by the hydroxyl group, is likely the kinetically favored pathway due to the strong activating nature of the hydroxyl group. The thermodynamic stability of the potential products would depend on factors like steric hindrance and electronic interactions between the substituents.

Nucleophilic aromatic substitution reactions are also subject to these principles. The formation of the Meisenheimer intermediate is often the rate-determining step. masterorganicchemistry.com The stability of this intermediate, which is influenced by the electron-withdrawing groups, will affect the kinetic favorability of the reaction.

Reduction and Oxidation Reactions of the Nitro and Hydroxyl Moieties

The nitro and hydroxyl groups of this compound are susceptible to reduction and oxidation, respectively.

The reduction of the nitro group is a common transformation for nitroaromatic compounds. wikipedia.orgyoutube.com A variety of reducing agents can be employed to convert the nitro group to an amino group (-NH₂). Common methods include:

Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com

Metals in acidic media, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl). youtube.com

Other reducing agents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂). commonorganicchemistry.com

The choice of reducing agent is crucial, especially when other reducible functional groups are present. For instance, some reagents might also reduce the ester group or cause dehalogenation. The use of milder, selective reducing agents like iron in acetic acid or tin(II) chloride can often achieve the reduction of the nitro group while leaving other functionalities intact. commonorganicchemistry.comniscpr.res.in The reduction of the nitro group proceeds through intermediate species such as nitroso and hydroxylamine (B1172632) compounds. mdpi.com

The oxidation of the hydroxyl group (a phenol) can lead to the formation of quinone-type structures. Phenols are generally susceptible to oxidation, and the presence of both electron-donating and electron-withdrawing groups on the ring can influence the redox potential. Strong oxidizing agents can lead to ring cleavage. The specific outcome of the oxidation of this compound would depend on the oxidant used and the reaction conditions.

Hydrolysis and Transesterification Reactions at the Ester Linkage

The methyl ester group (-COOCH₃) can undergo hydrolysis and transesterification reactions.

Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. quora.comchemspider.com

Acid-catalyzed hydrolysis: This is a reversible process where the ester is heated with a dilute aqueous acid. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide (B78521). The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid. The rate of saponification is influenced by the substituents on the benzene ring. zenodo.orgpsu.educhegg.com Electron-withdrawing groups generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic.

Transesterification is the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edu For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would lead to the formation of Ethyl 4-chloro-5-hydroxy-2-nitrobenzoate and methanol (B129727). This is typically an equilibrium process, and using a large excess of the reactant alcohol can drive the reaction to completion.

Radical Reactions and Photochemical Transformations

Nitroaromatic compounds are known to undergo radical reactions and photochemical transformations. nih.govrsc.org

Radical reactions involving nitroaromatic compounds often proceed through the formation of a nitro radical anion (ArNO₂⁻•). nih.gov These radical anions can be generated through one-electron reduction. While the nitro radical itself may not be highly reactive, it is an intermediate in further reduction processes that can lead to more reactive species. nih.gov Theoretical studies on substituted nitrobenzenes have shown that the nature and position of other substituents can influence the decomposition pathways, which can involve radical intermediates. nih.govacs.orgresearchgate.net

Photochemical transformations of nitroaromatic compounds are a significant area of study, particularly in atmospheric and environmental chemistry. acs.orgacs.orgnih.govrsc.orgrsc.org Upon absorption of light, nitroaromatic compounds can be excited to singlet and triplet states. rsc.orgrsc.org These excited states can undergo various reactions, including intersystem crossing, and in some cases, dissociation of the C-NO₂ bond or rearrangement to form other products. For nitrophenols, photolysis can lead to the formation of nitrous acid (HONO) through an intramolecular hydrogen transfer from the hydroxyl group to the nitro group. acs.org The specific photochemical behavior of this compound would be influenced by the interplay of all its functional groups.

Reaction Kinetics and Transition State Analysis

The study of reaction kinetics provides insight into the rates of chemical reactions and the factors that influence them. For the reactions of this compound, the rate would be dependent on the concentration of reactants, temperature, and the presence of catalysts.

Transition state theory explains reaction rates by considering the formation of a high-energy transition state or activated complex between reactants and products. wikipedia.org The energy of this transition state determines the activation energy of the reaction. For aromatic substitution reactions, the transition state involves the formation of a sigma complex (or Wheland intermediate), and its stability is a key factor in determining the reaction rate. rsc.orgacs.org

Computational chemistry provides powerful tools for analyzing transition states and reaction mechanisms. ijrti.org For substituted nitrobenzenes, density functional theory (DFT) calculations have been used to investigate decomposition pathways and the influence of substituents on the energies of transition states and intermediates. nih.govacs.orgresearchgate.net Such computational analyses for this compound could provide detailed insights into the energetics of its various potential reaction pathways.

Advanced Spectroscopic and Structural Characterization of Methyl 4 Chloro 5 Hydroxy 2 Nitrobenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For Methyl 4-chloro-5-hydroxy-2-nitrobenzoate, NMR provides definitive information about the carbon-hydrogen framework and the electronic environment of each nucleus.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on chemical shifts and basic coupling, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular puzzle. youtube.comslideshare.net

COrrelation SpectroscopY (COSY): This proton-proton correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would be expected to show a correlation between the two aromatic protons, confirming their adjacent positions on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals to which they are directly attached (¹J coupling). youtube.comyoutube.com It is a powerful tool for assigning carbon resonances. Each CH group in the molecule, including the methoxy (B1213986) group (-OCH₃) and the aromatic C-H bonds, would produce a distinct cross-peak in the HSQC spectrum, linking the known ¹H chemical shift to its corresponding ¹³C chemical shift. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about longer-range connectivity by detecting correlations between protons and carbons over two to three bonds (²J and ³J coupling). youtube.comyoutube.com This is particularly useful for identifying quaternary carbons (those with no attached protons) and piecing together different fragments of the molecule. For instance, the proton of the methoxy group would show an HMBC correlation to the carbonyl carbon of the ester. The aromatic protons would show correlations to neighboring carbons as well as the carbon atoms of the ester, chloro, hydroxy, and nitro substituents, confirming their positions on the ring. In aromatic systems, ³J coupling signals are often stronger than ²J signals. youtube.com

Nuclear Overhauser Effect SpectroscopY (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is critical for determining stereochemistry and conformation. In this compound, NOESY could reveal spatial proximity between the methoxy protons and the aromatic proton at the C-3 position, helping to establish the preferred conformation of the ester group relative to the ring.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

| Proton (¹H) | COSY Correlation (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| H (Aromatic) | H (Aromatic) | C-H (Aromatic) | C=O, C-Cl, C-OH, C-NO₂ |

| H (Aromatic) | H (Aromatic) | C-H (Aromatic) | C=O, C-Cl, C-OH, C-NO₂ |

| H (Methoxy) | None | C (Methoxy) | C=O (Ester) |

Solid-State NMR (SSNMR) is a vital technique for characterizing materials in their solid phase, where molecular motions are restricted. preprints.org It is particularly useful for studying polymorphism—the ability of a compound to exist in two or more different crystal structures. nih.govresearchgate.net Different polymorphs can have distinct physical properties, and SSNMR, often used in conjunction with X-ray diffraction, can identify and characterize them. preprints.org

Techniques like Magic Angle Spinning (MAS) are employed to reduce the line broadening effects seen in solid samples, enhancing spectral resolution. preprints.org For nitroaromatic compounds, ¹⁵N SSNMR can provide insights into the electronic environment of the nitro group, which can vary between different polymorphic forms due to changes in intermolecular interactions like hydrogen bonding. nih.gov Similarly, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments can reveal the presence of multiple, non-equivalent molecules in the crystal's asymmetric unit, a common feature of polymorphism. While SSNMR data for this compound is not publicly available, studies on related nitrobenzene (B124822) derivatives show that chemical shift tensor measurements can provide detailed information about molecular structure and electronic distribution in the solid state. nih.gov

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining molecular weight and elemental composition and for deducing molecular structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of a compound's elemental formula, as very few formulas are possible for a given exact mass. This is a critical step in identifying unknown compounds or confirming the identity of a synthesized molecule. For a compound containing chlorine, such as this compound, HRMS can easily resolve the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl), providing further confirmation of the elemental composition.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₈H₆³⁵ClNO₅ | 230.9935 |

| This compound | C₈H₆³⁷ClNO₅ | 232.9905 |

| Analog: Methyl 4-chloro-3-nitrobenzoate | C₈H₆³⁵ClNO₄ | 214.9985 |

| Analog: Methyl 2-chloro-5-nitrobenzoate | C₈H₆³⁵ClNO₄ | 214.9985 |

Data for analogs sourced from PubChem. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting fragment (daughter) ions are analyzed. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. researchgate.net

For nitroaromatic compounds, fragmentation pathways often involve the nitro group. researchgate.net Common fragmentation pathways for protonated nitrosamine (B1359907) compounds include the loss of the •NO radical (30 Da) or HNO₂ (47 Da). nih.gov In the case of this compound, characteristic fragmentation would likely involve:

Loss of the methoxy radical (•OCH₃) from the ester.

Loss of the nitro group (•NO₂) or related neutral species like HNO₂.

Decarbonylation (loss of CO) from the ester group after initial fragmentation.

Loss of a chlorine radical (•Cl).

The study of these fragmentation pathways is crucial for distinguishing between isomers, as the substitution pattern on the aromatic ring can significantly influence which fragmentation channels are favored. researchgate.netnih.gov

| Parent Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 231.0 | [M+H - •OCH₃]⁺ | •OCH₃ |

| 231.0 | [M+H - H₂O]⁺ | H₂O |

| 231.0 | [M+H - NO₂]⁺ | •NO₂ |

| 231.0 | [M+H - HNO₂]⁺ | HNO₂ |

X-ray Crystallography for Absolute Configuration and Crystal Packing

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of every atom in the molecule, as well as how the molecules are arranged in the crystal lattice. This provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov

The table below presents crystallographic data for a related compound, Methyl 5-chloro-2-nitrobenzoate, to illustrate the type of information obtained from an X-ray diffraction study. researchgate.net

| Parameter | Methyl 5-chloro-2-nitrobenzoate |

| Formula | C₈H₆ClNO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.2616 (9) |

| b (Å) | 22.470 (5) |

| c (Å) | 9.3894 (19) |

| β (°) ** | 90.64 (3) |

| Volume (ų) ** | 899.1 (3) |

| Z | 4 |

Data from Liang et al. (2011). researchgate.net

This structural information is invaluable for understanding the physicochemical properties of the solid material and for computational modeling studies. researchgate.net

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions.

For the isomer Methyl 5-chloro-2-nitrobenzoate , crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol (B129727) solution. sigmaaldrich.comnih.gov The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/n. sigmaaldrich.com In the solid state, the molecule is not perfectly planar. The nitro group and the acetoxy group are twisted out of the plane of the benzene ring by 29.4(1)° and 49.7(1)°, respectively. sigmaaldrich.comnih.gov This twisting is a common feature in sterically hindered ortho-substituted benzene rings.

The crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds, which link adjacent molecules into layers. sigmaaldrich.comnih.gov Additionally, short intermolecular C···O contacts of 2.925(3) Å are observed. sigmaaldrich.com Another study on the same molecule noted that the crystal structure features slipped π–π stacking interactions between symmetry-related benzene rings, with a centroid-to-centroid distance of 3.646(2) Å. researchgate.net

A summary of the crystallographic data for Methyl 5-chloro-2-nitrobenzoate is presented in the table below. sigmaaldrich.com

| Parameter | Value |

| Chemical Formula | C₈H₆ClNO₄ |

| Molecular Weight | 215.59 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.2616 (9) |

| b (Å) | 22.470 (5) |

| c (Å) | 9.3894 (19) |

| β (°) | 90.64 (3) |

| Volume (ų) | 899.1 (3) |

| Z | 4 |

| Temperature (K) | 113 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Powder X-ray Diffraction for Polymorph Characterization

Powder X-ray Diffraction (PXRD) is a key technique for identifying different crystalline forms, or polymorphs, of a compound. Each polymorph has a unique crystal lattice and will produce a distinct PXRD pattern. While single-crystal data exists for one form of Methyl 5-chloro-2-nitrobenzoate, comprehensive studies on its potential polymorphism using PXRD are not extensively reported in the available literature. Such a study would involve analyzing samples prepared under various crystallization conditions (e.g., different solvents, temperatures, and cooling rates) to see if different diffraction patterns emerge, indicating the presence of multiple polymorphs.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy is used to identify functional groups and probe their chemical environment.

FT-IR (Fourier-Transform Infrared) Spectroscopy: For a related compound, Methyl 2-chloro-5-nitrobenzoate , an experimental FT-IR spectrum is available, typically recorded using a KBr-pellet technique. nih.gov For a molecule like this, one would expect to see characteristic absorption bands for the C=O stretch of the ester group (typically 1720-1740 cm⁻¹), asymmetric and symmetric stretches of the NO₂ group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), C-O stretching of the ester, C-Cl stretching (generally 600-800 cm⁻¹), and various C-H and C=C stretching and bending modes from the aromatic ring. nih.gov The presence of intermolecular hydrogen bonding, as suggested by the crystal structure of the isomer, would typically cause a broadening and a shift to lower frequency of the stretching vibrations of the involved groups.

Raman Spectroscopy: A Raman spectrum is also noted as being available for Methyl 2-chloro-5-nitrobenzoate . nih.gov Raman spectroscopy often provides complementary information to FT-IR. The nitro group's symmetric stretching vibration is usually a strong and characteristic band in the Raman spectrum. Aromatic ring vibrations are also typically strong.

For the target compound, This compound , the presence of a hydroxyl (-OH) group would introduce a distinct, broad absorption band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching, with its exact position and shape influenced by hydrogen bonding.

Electronic Spectroscopy (UV-Vis, CD) for Electronic Transitions and Chirality (if applicable)

Electronic spectroscopy provides information on the electronic transitions within a molecule.

UV-Vis Spectroscopy: Nitroaromatic compounds are known to exhibit strong UV-Vis absorption due to π→π* and n→π* electronic transitions. For a related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid , theoretical calculations predicted intense electronic transitions around 315-324 nm, corresponding to π→π* excitations. researchgate.netuni.lu For this compound, one would expect characteristic absorption bands related to the substituted nitrobenzene chromophore. The exact wavelength of maximum absorbance (λ_max) would be influenced by the combined electronic effects of the chloro, hydroxyl, nitro, and methyl ester substituents on the aromatic ring.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. Since this compound is an achiral molecule (it does not have a non-superimposable mirror image), it would not exhibit a CD spectrum. Therefore, this technique is not applicable. nih.gov

Theoretical and Computational Studies on Methyl 4 Chloro 5 Hydroxy 2 Nitrobenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure, from which numerous properties like geometry, energy, and reactivity can be derived.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scholarsresearchlibrary.com It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. nih.gov The process involves calculating the electron density of the system rather than the complex many-electron wavefunction, making it computationally efficient for relatively large molecules. scholarsresearchlibrary.com

In a typical study, the initial geometry of a molecule like Methyl 4-chloro-5-hydroxy-2-nitrobenzoate would be built and then subjected to optimization using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). nih.gov The calculation iteratively adjusts bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

For instance, studies on related compounds like 4-chloro-3-nitrobenzonitrile (B1361363) have shown that theoretical geometric parameters calculated via DFT methods are in good agreement with experimental data obtained from X-ray diffraction, validating the accuracy of the computational approach. nih.gov Such calculations would be crucial for establishing the precise three-dimensional structure of this compound, including the planarity of the benzene (B151609) ring and the orientation of its substituents.

Table 1: Illustrative Comparison of Experimental and Calculated Geometrical Parameters for a Related Compound (4-chloro-3-nitrobenzonitrile) Data sourced from studies on analogous compounds for illustrative purposes.

| Parameter | Experimental Value | Calculated Value (B3LYP/6-311++G(d,p)) |

| C-Cl Bond Length (Å) | 1.735 | 1.744 |

| C-N (nitro) Bond Length (Å) | 1.478 | 1.471 |

| C=O Bond Length (Å) | - | - |

| O-H Bond Length (Å) | - | - |

| C-C-N Angle (°) | 121.5 | 121.2 |

| C-N-O Angle (°) | 117.8 | 117.9 |

Note: This table is a representative example based on data for 4-chloro-3-nitrobenzonitrile nih.gov. A dash (-) indicates parameters not present in the example molecule but relevant to this compound.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For nitroaromatic compounds, FMO analysis helps identify the most likely sites for nucleophilic or electrophilic attack. rsc.org In a molecule like this compound, the electron-withdrawing nitro group and chlorine atom, combined with the electron-donating hydroxyl group, would significantly influence the distribution and energies of the HOMO and LUMO across the aromatic ring. DFT calculations are commonly used to compute the energies and visualize the spatial distribution of these orbitals. nih.govrsc.org

Table 2: Example FMO Parameters and Global Reactivity Descriptors for a Substituted Nitroaromatic Compound Calculated values for illustrative purposes, based on general findings for nitroaromatics.

| Parameter | Definition | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 |

| Electron Affinity (A) | -ELUMO | 2.0 to 3.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.5 |

| Electrophilicity Index (ω) | (I + A)² / (8η) | 1.5 to 2.5 |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model how a molecule like this compound behaves in different environments, such as in a vacuum, in water, or in an organic solvent.

These simulations are particularly valuable for:

Conformational Analysis: The molecule can rotate around its single bonds, leading to various conformations (rotamers). MD simulations can explore the potential energy surface to identify the most stable and populated conformations and the energy barriers between them. For the target molecule, this would involve studying the rotation of the hydroxyl and methyl ester groups.

Solvent Effects: The presence of a solvent can significantly impact a molecule's structure and reactivity. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water). This allows for the study of hydrogen bonding patterns involving the hydroxyl and nitro groups and how the solvent shell influences the molecule's preferred conformation and dynamics.

While specific MD studies on this compound are not available, the methodology is routinely applied to similar small organic molecules to provide a dynamic picture of their behavior that complements the static information from quantum chemical calculations.

Docking and Molecular Recognition Studies at a Fundamental Chemical Level

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). nih.gov This method is crucial for understanding molecular recognition at a fundamental level, driven by non-covalent interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govniscpr.res.in

For a molecule like this compound, docking studies could be used to hypothetically screen its binding affinity against various biological targets. The process involves:

Obtaining the 3D structure of the target receptor, often from a protein database.

Generating a low-energy 3D conformation of the ligand, typically through DFT or other methods.

Using a docking algorithm to systematically sample different positions and orientations of the ligand within the receptor's binding site.

Scoring the resulting poses based on a scoring function that estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

Studies on other benzoic acid derivatives have successfully used this approach to predict their potential as enzyme inhibitors, with results showing how hydroxyl and other functional groups contribute to binding through specific hydrogen bonds and other interactions. mdpi.com

Table 3: Illustrative Molecular Docking Results for Benzoic Acid Derivatives against a Hypothetical Protein Target Data is conceptual and serves to illustrate the output of a typical docking study.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Benzoic Acid | -5.5 | SER1, GLY2 |

| 4-Hydroxybenzoic Acid | -6.2 | SER1, GLY2, THR10 |

| 3,4-Dihydroxybenzoic Acid | -6.8 | SER1, GLY2, THR10, ASP5 |

| This compound | (Not Determined) | (Not Determined) |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic properties of molecules, which can then be compared with experimental data for validation. hymarc.org This synergy between theory and experiment is essential for confirming molecular structures and understanding their vibrational and electronic properties. rsc.org

Vibrational Spectroscopy (FT-IR, Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.gov By analyzing the computed vibrational modes, each peak can be assigned to a specific motion, such as the stretching of a C=O bond or the bending of an O-H group. Comparing the calculated spectrum with the experimental one helps confirm the optimized geometry and provides a detailed understanding of the molecule's vibrational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can also predict ¹H and ¹³C NMR chemical shifts. nih.gov These calculations are highly sensitive to the electronic environment of each nucleus, making them an excellent tool for structural elucidation. Agreement between predicted and experimental chemical shifts provides strong evidence for the proposed molecular structure.

For related molecules like 4-chloro-3-nitrobenzonitrile, studies have demonstrated a strong correlation between theoretical vibrational frequencies calculated using DFT and experimental FT-IR and Raman spectra, confirming the accuracy of the computational models. nih.gov

QSAR/QSPR Modeling of Chemical Reactivity and Interactions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate a molecule's structural or physicochemical properties with its biological activity or a specific physical property. dergipark.org.trmdpi.com These models are built on the principle that the structure of a molecule dictates its activity.

The development of a QSAR/QSPR model involves:

Data Set: Compiling a set of molecules with known activities or properties (e.g., toxicity, boiling point). For nitroaromatic compounds, QSAR models have been developed to predict their toxicity. scholarsresearchlibrary.comnih.gov

Molecular Descriptors: For each molecule, a series of numerical descriptors are calculated. These can be electronic (e.g., HOMO/LUMO energies, dipole moment), topological (e.g., molecular connectivity indices), or physical (e.g., logP). dergipark.org.trnih.gov

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning, a mathematical equation is generated that links the descriptors to the activity/property.

Validation: The model's predictive power is rigorously tested using internal and external validation sets.

Applications of Methyl 4 Chloro 5 Hydroxy 2 Nitrobenzoate As a Synthetic Intermediate and Building Block

Precursor in the Total Synthesis of Complex Organic Molecules

The most prominent documented application of Methyl 4-chloro-5-hydroxy-2-nitrobenzoate is as a key intermediate in the synthesis of complex pharmaceutical compounds. Specifically, it serves as a building block in the production of Albaconazole, a potent antifungal agent which has also been studied as a neuroprotectant. pharmaffiliates.com The synthesis of such complex molecules relies on the predictable and selective reactivity of intermediates like this compound to construct the final intricate architecture of the active pharmaceutical ingredient.

Scaffold for the Development of New Materials and Polymers

While direct evidence of its incorporation into commercial polymers is not widely documented, the molecular structure of this compound offers significant potential as a scaffold for new materials. The presence of both a hydroxyl (-OH) group and a methyl ester (-COOCH3) group makes it a candidate monomer for polycondensation reactions. Following the hydrolysis of the ester to a carboxylic acid, the resulting molecule would possess both an acid and a hydroxyl group, enabling its use in the synthesis of polyesters. The rigid aromatic core would impart thermal stability to the resulting polymer, while the chloro and nitro functionalities could serve as reactive handles for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Role in Catalysis and Ligand Design (if applicable)

The potential role of this compound in catalysis lies primarily in its suitability as a precursor for ligand synthesis. The oxygen atoms of the hydroxyl and nitro groups possess lone pairs of electrons that could coordinate with metal centers. Furthermore, the selective chemical reduction of the nitro group to an amine (-NH2) would introduce an additional nitrogen donor atom. This creates a multidentate ligand scaffold (bearing amino, hydroxyl, and carboxylate functionalities) capable of forming stable complexes with a variety of transition metals. Such metal complexes are the cornerstone of many homogeneous catalysts, and while specific applications for this compound are not yet reported, its structure represents a viable starting point for designing new ligands for catalytic processes.

Utility in the Synthesis of Agrochemicals and Specialty Chemicals

The utility of this compound extends to the synthesis of specialty chemicals and potentially agrochemicals. Its role as a precursor to the antifungal agent Albaconazole places it firmly in the category of a fine or specialty chemical intermediate. pharmaffiliates.com Chemical suppliers categorize the compound as a fine chemical and an intermediate for pharmaceutical standards. pharmaffiliates.com The synthesis of such high-value, low-volume products is a hallmark of the specialty chemicals industry. Given that many modern agrochemicals (herbicides, fungicides, and insecticides) are complex, substituted aromatic structures, this compound's versatile functionality makes it an attractive starting material for the discovery and development of new active ingredients in crop protection.

Contribution to the Synthesis of Advanced Organic Electronic Materials

In the field of organic electronics, molecules with specific electronic properties are required. This compound is listed by some chemical suppliers in categories that include electronic materials. ambeed.com This potential stems from its inherent structure. The nitro group is a powerful electron-withdrawing group, which can lower the energy levels of the molecular orbitals (LUMO) of the aromatic ring system. This is a key feature for creating n-type organic semiconductors, which are essential for devices like organic field-effect transistors (OFETs) and organic solar cells. The chloro and hydroxyl groups serve as synthetic handles for extending the molecule's conjugation through cross-coupling reactions, a common strategy for building the larger, pi-conjugated systems needed for efficient charge transport in electronic materials.

Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1113049-82-3 | pharmaffiliates.coma2bchem.comchemicalregister.comcymitquimica.com |

| Molecular Formula | C₈H₆ClNO₅ | cymitquimica.coma2bchem.com |

| Molecular Weight | 231.59 g/mol | cymitquimica.coma2bchem.com |

| IUPAC Name | This compound | chemicalregister.com |

| InChI Key | GTEUEIXVJRNYIO-UHFFFAOYSA-N | cymitquimica.com |

| Class | Fine Chemical, Intermediate | pharmaffiliates.com |

Advanced Analytical and Methodological Developments for Methyl 4 Chloro 5 Hydroxy 2 Nitrobenzoate

Chromatographic Techniques for Separation and Purity Assessment (e.g., advanced HPLC, GC-MS methods)

The separation and purity assessment of Methyl 4-chloro-5-hydroxy-2-nitrobenzoate and its related isomers rely heavily on chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a primary method for the analysis of substituted nitrobenzoates. While a specific protocol for this compound is not detailed in the available literature, methods for closely related isomers provide a strong foundation for method development. For instance, the analysis of Methyl 4-chloro-2-nitrobenzoate can be achieved using a reverse-phase column with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as an additive. scielo.br For applications requiring mass spectrometry compatibility, phosphoric acid is typically replaced with formic acid. scielo.br The separation of methyl 4-hydroxy benzoate (B1203000), another related compound, has been successfully performed using a C8 column with a methanol (B129727) and water mobile phase (45:55 v/v), adjusted to a pH of 4.8. mdpi.com These examples suggest that a C8 or C18 column with an acetonitrile/water or methanol/water gradient would be a suitable starting point for method development for this compound.

Interactive Table: HPLC Methods for Related Benzoate Derivatives

| Analyte | Column Type | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Methyl 4-chloro-2-nitrobenzoate | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), water, and phosphoric acid | Not Specified (UV or MS compatible) | scielo.br |

| Methyl 4-hydroxy benzoate | Supelco L7 (C8, 25cm x 4.6mm, 5µm) | Methanol:Water (45:55 v/v), pH 4.8 | UV at 254 nm | mdpi.com |

| Methyl 5-hydroxy-2-nitrobenzoate | Not Specified | Not Specified | HPLC (purity assessment) | tcichemicals.com |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds, particularly in trace-level analysis of impurities. For nitrobenzoate derivatives, which can be potential genotoxic impurities (PGIs) in pharmaceutical manufacturing, sensitive GC-MS methods are essential. acs.org A typical GC-MS method for related impurities involves a non-polar capillary column, such as one with a 100%-dimethylpolysiloxane stationary phase (e.g., SPB-1), with helium as the carrier gas. acs.org Sample preparation often involves liquid-liquid extraction, for example, using methylene (B1212753) chloride to extract the analyte from an aqueous phase before injection. acs.org The mass spectrometer is operated in selective ion monitoring (SIM) mode to achieve high sensitivity and specificity for the target analytes. acs.org The purity of a related isomer, Methyl-2-chloro-5-nitrobenzoate, is specified as ≥98.0% by GC, indicating the suitability of this technique for quality control. researchgate.net

Electrochemical Analysis Techniques and Sensor Development

Electrochemical techniques offer a rapid, sensitive, and cost-effective approach for detecting nitroaromatic compounds. acs.org The fundamental principle behind this detection is the electrochemical reduction of the nitro group (–NO₂) on an electrode surface. researchgate.net This redox activity makes nitroaromatics, including this compound, ideal candidates for electrochemical analysis. sigmaaldrich.com

The reduction potential of a nitroaromatic compound is influenced by the other substituent groups on the aromatic ring. acs.orgresearchgate.net This systematic shift in potential allows for the identification of different nitroaromatic compounds in a single analysis run. researchgate.net Advanced sensor development focuses on modifying the electrode surface to enhance sensitivity and selectivity. For instance, electrochemically preanodized screen-printed carbon electrodes (SPCEs) can produce sharper peaks, enabling more precise measurements. researchgate.net The use of mesoporous silica (B1680970) (MCM-41) to modify glassy carbon electrodes has been shown to significantly improve sensitivity for detecting nitroaromatics like 2,4,6-trinitrotoluene (B92697) (TNT) down to the nanomolar level, owing to the material's high surface area which facilitates analyte adsorption and enrichment.

Techniques such as square-wave voltammetry are commonly used due to their high sensitivity and rapid analysis times. acs.orgresearchgate.net Disposable, single-use sensor strips incorporating the working, reference, and counter electrodes are a growing trend, simplifying analysis and making them suitable for field-deployable applications. researchgate.netsigmaaldrich.com While a sensor specifically for this compound has not been reported, the established methods for other nitroaromatics provide a clear blueprint for its potential detection and analysis.

Interactive Table: Electrochemical Sensor Performance for Nitroaromatic Compounds

| Analyte | Sensor Type | Technique | Detection Limit | Reference |

|---|---|---|---|---|

| Chloramphenicol | Preanodized Screen-Printed Carbon Electrode (SPCE) | Square-Wave Voltammetry | 0.42 µM | acs.orgresearchgate.net |

| 2,4,6-trinitrotoluene (TNT) | Mesoporous SiO₂ (MCM-41) Modified Glassy Carbon Electrode | Cathodic Voltammetry | < 1.8 nM |

Thermal Analysis (TGA, DSC) for Phase Transitions and Stability from a Chemical Perspective

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for characterizing the thermal stability and phase transitions of chemical compounds.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For a crystalline compound like this compound, a typical DSC thermogram would show an endothermic peak corresponding to its melting point. researchgate.net Many nitroaromatic compounds are known to be energetic materials that can undergo exothermic decomposition at elevated temperatures. scielo.bracs.org This decomposition is often observed in DSC as a sharp exothermic peak following the melting endotherm. The onset temperature of this exotherm is a critical parameter for assessing the thermal stability and potential hazards of the compound. acs.orgsigmaaldrich.com While a specific DSC curve for this compound is not available, data for related isomers such as Methyl 4-chloro-2-nitrobenzoate show a melting point of 43-45 °C. Studies on nitrobenzoic acid isomers show they all exhibit significant exothermic decomposition, with decomposition heat values ranging from approximately 327 to 1004 J/g. scielo.br

Interactive Table: Thermal Properties of Related Nitroaromatic Compounds

| Compound | Technique | Observed Event | Temperature (°C) | Reference |

|---|---|---|---|---|

| Methyl 4-chloro-2-nitrobenzoate | Melting Point Apparatus | Melting | 43-45 | |

| m-nitrobenzoic acid | TGA | Peak Decomposition | 181 | scielo.br |

| o-nitrobenzoic acid | TGA | Peak Decomposition | 196 | scielo.br |

| p-nitrobenzoic acid | TGA | Peak Decomposition | 205 | scielo.br |

| 2,4-dinitrophenylhydrazine (DNPH) | DSC | Melting followed by Exothermic Decomposition | ~200 (Melting), 210-230 (Decomposition) |

Microfluidic and Miniaturized Synthesis/Analysis Platforms

The development of microfluidic and miniaturized "Lab-on-a-Chip" platforms represents a significant shift in chemical analysis and synthesis. These systems offer advantages such as reduced sample and reagent consumption, faster analysis times, and potential for high-throughput screening and portability.

For the analysis of this compound, the trend towards miniaturization is most evident in the field of electrochemical sensors. As discussed previously, the coupling of modern electrochemical detection principles with microfabrication has led to powerful, compact devices. sigmaaldrich.com Disposable sensor strips and amperometric detectors for microchip devices are being developed for on-site electrochemical measurements of nitroaromatic compounds. researchgate.netsigmaaldrich.com These platforms integrate all necessary electrodes onto a single small chip, requiring only a microliter-volume droplet of the sample for a complete analysis. acs.orgresearchgate.net

Regarding the synthesis of this compound, there is currently no specific information in the literature describing its production using microfluidic reactors. However, microreactor technology is widely recognized for its ability to improve reaction control, enhance safety (especially for energetic or hazardous reactions), and increase yields. The synthesis of nitroaromatic compounds often involves highly exothermic nitration reactions, which can be managed more effectively in microfluidic systems due to their high surface-area-to-volume ratio, allowing for rapid heat dissipation. The application of this technology to the synthesis of this specific compound remains a future research opportunity.

Intermolecular Interactions and Supramolecular Chemistry of Methyl 4 Chloro 5 Hydroxy 2 Nitrobenzoate

Hydrogen Bonding Networks and Crystal Packing Motifs

The molecular structure of Methyl 4-chloro-5-hydroxy-2-nitrobenzoate is primed for the formation of extensive hydrogen bonding networks, a dominant feature in its crystal packing. The hydroxyl group (-OH) acts as a strong hydrogen bond donor, while the oxygen atoms of the nitro group (-NO2) and the carbonyl group of the methyl ester (-COOCH3) serve as competent acceptors.

In analogous compounds, such as Methyl 4-hydroxy-3-nitrobenzoate, intramolecular hydrogen bonds are observed between the hydroxyl group and an adjacent nitro group, creating a planar six-membered ring motif. mdpi.com This interaction significantly influences the conformation of the molecule. It is highly probable that this compound would exhibit a similar intramolecular hydrogen bond between the 5-hydroxy group and the 4-chloro or 2-nitro group, depending on the steric and electronic environment.

Intermolecularly, the remaining hydrogen bonding capacity of the hydroxyl and nitro groups, along with weaker C-H···O interactions, drives the assembly of molecules into higher-order structures. researchgate.netnih.gov For instance, in the crystal structure of Methyl 4-hydroxy-3-nitrobenzoate, molecules are linked into infinite stacked sheets by a combination of twelve hydrogen bonds and two π-stacking interactions. mdpi.comresearchgate.net These sheets are formed through chains of molecules connected by O-H···O and C-H···O hydrogen bonds. A similar layered or tape-like structure can be anticipated for this compound, where molecules self-assemble into robust, three-dimensional networks. nih.gov

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| O-H (hydroxyl) | O (nitro) | Intramolecular/Intermolecular |

| O-H (hydroxyl) | O (carbonyl) | Intermolecular |

| C-H (aromatic) | O (nitro) | Intermolecular |

| C-H (aromatic) | O (carbonyl) | Intermolecular |

| C-H (methyl) | O (nitro) | Intermolecular |

Halogen Bonding and Other Non-Covalent Interactions

The presence of a chlorine atom on the aromatic ring introduces the possibility of halogen bonding, a directional non-covalent interaction where the halogen atom acts as an electrophilic region (σ-hole) and interacts with a nucleophile, such as an oxygen or nitrogen atom. In related chloro-nitro-substituted benzoic acids, short contacts involving chlorine, such as O···Cl, have been observed, contributing to the stability of the crystal lattice. elsevierpure.com

Host-Guest Chemistry and Molecular Recognition Studies

The specific arrangement of functional groups on the this compound scaffold makes it an interesting candidate for host-guest chemistry and molecular recognition studies. The defined pockets and cavities created by the supramolecular assembly of this molecule could potentially accommodate small guest molecules.

While specific host-guest studies on this compound are not extensively documented, research on related chloronitrobenzoic acids demonstrates their ability to form co-crystals with other molecules, acting as hosts. researchgate.netnih.gov The recognition process is driven by a combination of hydrogen bonding, halogen bonding, and π-π interactions, allowing for selectivity towards guest molecules with complementary functional groups and shapes. The hydroxyl and nitro groups of this compound could provide specific recognition sites for guest molecules capable of forming hydrogen bonds.

Co-crystallization and Polymorphism Research

The study of co-crystals and polymorphism is a significant area in crystal engineering, and this compound is a prime candidate for such investigations. Co-crystallization involves combining two or more different molecular components in a single crystal lattice, which can modify the physicochemical properties of the parent compounds.

Research on related molecules like 2-chloro-4-nitrobenzoic acid has shown its propensity to form co-crystals with various co-formers, such as nicotinamide. nih.gov These co-crystals are held together by strong and directional interactions, like carboxylic acid-pyridine hydrogen bonds. nih.gov Given the functional groups present in this compound, it is highly likely to form co-crystals with a range of molecules, including other aromatic compounds, amides, and pyridines. The formation of these multi-component crystals would be driven by the establishment of robust intermolecular hydrogen and halogen bonds. elsevierpure.com

Polymorphism, the ability of a compound to exist in more than one crystal form, is also a strong possibility for this compound. The flexibility in the conformation of the ester group and the various possible hydrogen and halogen bonding motifs could lead to different packing arrangements under varying crystallization conditions. The existence of polymorphs has been documented for related compounds like 2-chloro-4-nitrobenzoic acid. nih.gov Each polymorph would exhibit distinct physical properties, such as melting point, solubility, and stability.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl 4-hydroxy-3-nitrobenzoate |

| Methyl 5-chloro-2-nitrobenzoate |

| 2-chloro-4-nitrobenzoic acid |

| 2-chloro-5-nitrobenzoic acid |

| 3-chloro-2-nitrobenzoic acid |

| 4-chloro-2-nitrobenzoic acid |

Navigating the Future of this compound in Chemical Research

The exploration of novel chemical entities is a cornerstone of scientific advancement, and this compound represents a compound with significant untapped potential. While extensive research on this specific molecule is still emerging, its structural features suggest a wealth of possibilities for future investigation. This article outlines the prospective research avenues that could define the trajectory of this promising compound in the landscape of chemical science.

Q & A

Q. What are the standard synthetic methodologies for Methyl 4-chloro-5-hydroxy-2-nitrobenzoate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via esterification of 4-chloro-5-hydroxy-2-nitrobenzoic acid (prepared from chlorobenzoic acid and nitration reagents). Key steps include:

- Nitration : Controlled nitration at low temperatures (0–5°C) to avoid over-nitration or decomposition .

- Esterification : Use of methanol and acid catalysts (e.g., H₂SO₄) under reflux, with purification via recrystallization .

- Optimization : Adjusting solvent polarity (e.g., ethanol/water mixtures) and reaction time to improve yield (>80%) and minimize side products like diesters or nitro-group reduction by-products .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., chloro at C4, nitro at C2) and ester group integrity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 246.58) and detects impurities .

- HPLC : Purity assessment (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How do the nitro and chloro substituents influence reactivity in substitution reactions, and what are common by-products?

Methodological Answer:

- Nitro Group : Directs electrophilic substitution to the para position but can undergo reduction (e.g., with Sn/HCl) to form amine derivatives, which are intermediates in drug synthesis .

- Chloro Group : Participates in nucleophilic aromatic substitution (e.g., with amines or alkoxides), though steric hindrance from the ester group may slow reactivity. Common by-products include dehalogenated products or dimerization under high temperatures .

- By-Product Mitigation : Use anhydrous conditions and inert atmospheres (N₂/Ar) to suppress hydrolysis or oxidation .

Q. What strategies ensure stability during storage, given the compound’s sensitivity to light and moisture?

Methodological Answer:

- Storage : Protect from light using amber glass vials and store at –20°C under desiccation (silica gel) to prevent ester hydrolysis .

- Solvent Selection : Prepare stock solutions in anhydrous DMSO or acetonitrile to avoid water-induced degradation .

- Stability Monitoring : Periodic HPLC analysis to detect degradation products (e.g., free benzoic acid or nitroso derivatives) .

Q. How is this compound applied in designing enzyme inhibitors or bioactive molecules?

Methodological Answer:

- Scaffold for Drug Discovery : The nitro group serves as a hydrogen-bond acceptor in enzyme active sites (e.g., kinase inhibitors), while the chloro group enhances lipophilicity for membrane penetration .

- Derivatization :